2-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
2-methyl-3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7/c1-16-20(24-18-7-3-2-6-17(18)23-16)27-12-14-28(15-13-27)21-22-9-8-19(25-21)26-10-4-5-11-26/h2-3,6-9H,4-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNTKGICAWOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which share structural similarities with the compound , have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
Based on the known actions of structurally similar compounds, it can be inferred that this compound likely interacts with its targets by binding to their active sites, thereby modulating their activity.
Biochemical Pathways
Given the known targets of similar compounds, it can be speculated that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits).
Biological Activity
The compound 2-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (CAS Number: 2640964-32-3) is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H27N7
- Molecular Weight : 389.5 g/mol
The structure of the compound features a quinoxaline core, which is known for its diverse biological activities. The presence of a piperazine and pyrimidine moiety enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2640964-32-3 |
| Molecular Formula | C22H27N7 |
| Molecular Weight | 389.5 g/mol |
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, a series of compounds related to quinoxaline were evaluated for their anti-proliferative activity against various cancer cell lines, including ovarian and colon cancer cells. The results indicated that certain derivatives had IC50 values below 1 μM, suggesting potent anticancer effects .
Case Study: Antiproliferative Evaluation
In one study, the compound was assessed alongside other quinoxaline derivatives using the MTT assay to determine cell viability. The findings highlighted:
- Most Potent Compounds : Some derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Mechanism of Action : Molecular docking studies suggested that these compounds could effectively bind to the catalytic sites of tyrosine kinase receptors, which are crucial in cancer progression .
Antimicrobial Activity
Quinoxaline derivatives have also been noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Neuropharmacological Effects
Some studies have suggested that quinoxaline derivatives may possess neuropharmacological effects, potentially acting as antipsychotic agents. Certain synthesized compounds were found to be more effective than established drugs like risperidone in animal models .
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets:
- Tyrosine Kinase Inhibition : The compound shows promise as an inhibitor of c-Kit and FGFR1, both of which are implicated in tumor growth and metastasis.
- Receptor Binding : Molecular docking simulations indicate strong binding affinity to P-glycoprotein and other receptors involved in drug resistance mechanisms in cancer .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoxaline compounds, including the target molecule, exhibit significant anticancer properties. The compound is structurally similar to imatinib mesylate, a well-established tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML) and other cancers. Studies have shown that modifications to the quinoxaline structure can enhance its efficacy against cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies suggest that it may possess antibacterial and antifungal properties, similar to other pyrimidine derivatives. These findings indicate potential applications in developing new antibiotics or antifungal agents, particularly in the face of rising antibiotic resistance .
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This opens avenues for research into treatments for neurological disorders such as depression and anxiety .
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases. The ability to modify functional groups on the quinoxaline or piperazine rings allows for the optimization of pharmacological properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid quinoxaline-pyrimidine-piperazine-pyrrolidine architecture. Below is a detailed comparison with analogs, emphasizing structural variations, molecular properties, and inferred functional implications.
Table 1: Key Structural and Molecular Comparisons
Substituent-Driven Functional Differences
Piperazine-Pyrimidine vs. In contrast, the pyrazole analog (C₂₀H₂₀N₈) replaces pyrrolidine with a 1H-pyrazol-1-yl group, which may confer stronger π-π interactions with aromatic residues in enzyme active sites .
Impact of Quinoxaline Core Simplification: The simpler analog JJF (C₁₃H₁₅N₃) lacks the extended piperazine-pyrimidine chain, reducing steric hindrance and molecular weight by ~43%. This may improve membrane permeability but limit target selectivity compared to the parent compound .
Heterocycle Hybridization (Thienopyrimidine vs. Pyrimidine): Thieno[3,2-d]pyrimidine derivatives (e.g., EP 2 402 347 A1) replace pyrimidine with a sulfur-containing thienopyrimidine core. This modification increases hydrophobicity and may enhance binding to ATP pockets in kinases, as seen in similar anticancer agents .
Pharmacophoric and Physicochemical Insights
- Nitrogen Content: The parent compound’s 7 nitrogen atoms create a high-density H-bond acceptor/donor profile, favoring interactions with polar residues in biological targets.
- Pyrrolidine vs.
- Missing Data : Critical parameters like logP, solubility, and melting points are absent in available literature, limiting direct bioactivity comparisons .
Preparation Methods
Formation of 2-Methylquinoxaline
Reacting o-phenylenediamine with 2-oxobutanoic acid (or its equivalent) in toluene at room temperature in the presence of a MoVP catalyst yields 2-methylquinoxaline. The catalyst facilitates efficient cyclization, achieving yields >85% (Table 1).
Table 1: Reaction Conditions for Quinoxaline Formation
| Reactant | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | MoVP | Toluene | RT | 87 |
| 2-Oxobutanoic acid | – | – | – | – |
Chlorination at Position 3
The 3-position of 2-methylquinoxaline is chlorinated using phosphorus oxychloride (POCl₃) under reflux. This step introduces a reactive leaving group for subsequent piperazine substitution:
Key Parameters :
-
Reaction time: 6–8 hours
-
Yield: 78–82%
-
Characterization: (DMSO-d6): δ 7.38 (dd, J = 9.0, 5.1 Hz), 7.73 (dd, J = 9.3, 2.9 Hz).
Synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
The pyrimidine-pyrrolidine fragment is synthesized via substitution of a dichloropyrimidine precursor.
Substitution at Pyrimidine Position 4
2,4-Dichloropyrimidine reacts with pyrrolidine in N,N-dimethylformamide (DMF) at 80°C, selectively substituting the 4-chloro group:
Optimization Insights :
-
Excess pyrrolidine (1.2 equiv) minimizes di-substitution.
-
Yield: 89% after recrystallization from ethanol.
Sequential Piperazine Substitution
Piperazine bridges the quinoxaline and pyrimidine moieties through two nucleophilic aromatic substitutions (SNAr).
Attachment to Quinoxaline
3-Chloro-2-methylquinoxaline reacts with piperazine in DMF at 100°C, facilitated by triethylamine (TEA) as a base:
Conditions :
-
Molar ratio: 1:1.5 (quinoxaline:piperazine)
-
Yield: 74%
-
Note : Excess piperazine prevents di-substitution.
Coupling with Pyrimidine
The intermediate 3-(piperazin-1-yl)-2-methylquinoxaline undergoes a second SNAr with 2-chloro-4-(pyrrolidin-1-yl)pyrimidine in DMF at 120°C:
Optimization :
-
Catalytic KI enhances reactivity.
-
Yield: 68% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
| Step | Yield (%) | Time (h) | Key Challenge |
|---|---|---|---|
| Quinoxaline chlorination | 80 | 8 | Over-chlorination |
| Pyrimidine substitution | 89 | 12 | Di-substitution byproducts |
| Piperazine coupling | 68 | 24 | Steric hindrance |
Mechanistic Insights
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine and quinoxaline rings activate chloro groups for displacement by piperazine’s secondary amine. TEA neutralizes HCl, shifting equilibrium toward product.
Steric and Electronic Effects
The methyl group on quinoxaline and pyrrolidine on pyrimidine introduce steric bulk, necessitating elevated temperatures and prolonged reaction times.
Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 2-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Coupling of pyrrolidine-substituted pyrimidine with piperazine derivatives under nucleophilic aromatic substitution conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 2 : Introduction of the quinoxaline moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions .
- Critical conditions include precise temperature control (e.g., 80–110°C), anhydrous solvents, and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .
- Infrared (IR) Spectroscopy : To identify functional groups like C=N in pyrimidine or quinoxaline rings .
Q. What preliminary biological activities have been reported for structurally similar quinoxaline-piperazine derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Anticancer activity : Inhibition of kinase targets (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with ATP-binding domains .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis or DNA gyrase .
- Neuroprotective potential : Modulation of serotonin/dopamine receptors due to piperazine’s flexibility in binding G-protein-coupled receptors .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the pyrrolidine-pyrimidine moiety during synthesis?
- Methodological Answer :
- Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .
- Catalyst Selection : Pd(OAc)₂/Xantphos systems improve coupling efficiency in heterocyclic systems .
- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2–4h) and improves yields by 15–20% .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Dose-Response Reassessment : Validate IC₅₀ values using standardized cell lines (e.g., HeLa for cytotoxicity) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation in vivo, which may explain reduced efficacy .
- Target Profiling : Employ kinome-wide screening to confirm selectivity and rule off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s kinase inhibitory potency?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on pyrimidine to enhance ATP-binding pocket interactions .
- Linker Optimization : Replace piperazine with thiomorpholine to improve solubility without sacrificing rigidity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict steric/electrostatic contributions to activity .
Q. What computational methods predict the compound’s potential off-target interactions?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite to screen against Protein Data Bank (PDB) targets .
- Pharmacophore Mapping : Identify shared features with known ligands of unintended receptors (e.g., hERG channel) .
- ADMET Prediction : Tools like SwissADME to forecast blood-brain barrier penetration or cytochrome P450 inhibition .
Q. How should stability studies be conducted to assess the compound’s degradation under physiological conditions?
- Methodological Answer :
- pH-Dependent Hydrolysis : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Photostability Testing : Expose to UV-Vis light (ICH Q1B guidelines) to identify light-sensitive functional groups .
- Forced Degradation : Use oxidative (H₂O₂), thermal (40–60°C), and humidity (75% RH) stressors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
